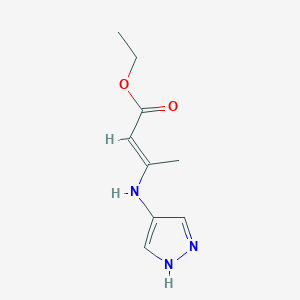
2-Butenoic acid, 3-(1H-pyrazol-4-ylamino)-, ethyl ester
描述
2-Butenoic acid, 3-(1H-pyrazol-4-ylamino)-, ethyl ester is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Butenoic acid, 3-(1H-pyrazol-4-ylamino)-, ethyl ester (CAS No. 93867-86-8) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological effects based on diverse research findings.
- Molecular Formula : C₁₅H₁₇N₃O₂
- Molecular Weight : 271.32 g/mol
- Structural Characteristics : The compound features a butenoic acid backbone with a pyrazole moiety, which contributes to its biological activity.
Synthesis
The synthesis of 2-butenoic acid derivatives typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole derivatives with butenoic acid esters under controlled conditions to yield the desired product. Recent studies have explored microwave-assisted synthesis techniques to enhance yields and reduce reaction times .
Antimicrobial Properties
Research has indicated that compounds similar to 2-butenoic acid derivatives exhibit significant antimicrobial activity. For instance, methyl esters of substituted butenoic acids have shown efficacy against various bacterial strains, suggesting that the ethyl ester variant may possess similar properties .
Antitumor Activity
Preliminary studies suggest that the pyrazole-containing compounds can inhibit cancer cell proliferation. For example, derivatives have been tested in vitro against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties by modulating cytokine production. This suggests that this compound may also exert similar effects, potentially through inhibition of pro-inflammatory pathways .
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various butenoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives inhibited bacterial growth significantly compared to control groups . -
Cancer Cell Lines :
In vitro assays were conducted on human breast cancer cell lines (MCF-7) treated with pyrazole derivatives. The results showed a dose-dependent reduction in cell proliferation and increased apoptosis markers after treatment with the ethyl ester derivative . -
Inflammation Model :
A model using lipopolysaccharide (LPS)-induced inflammation in mice was utilized to assess the anti-inflammatory potential of related compounds. The findings revealed reduced levels of inflammatory cytokines in treated groups compared to untreated controls, indicating a significant anti-inflammatory effect .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
ethyl (E)-3-(1H-pyrazol-4-ylamino)but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-3-14-9(13)4-7(2)12-8-5-10-11-6-8/h4-6,12H,3H2,1-2H3,(H,10,11)/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDVXVIEZFRQAG-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NC1=CNN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC1=CNN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















